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Direct Comparison of Efficacy and Kinetics

The table below summarizes the core experimental findings for a direct, objective comparison.

Feature

OptoDArG

PhoDAG-1

Primary Activation

Primary Deactivation

Key Difference:
Thermal Relaxation
in Dark (UV-OFF)

Proposed
Mechanism for
Kinetic Difference

Key Experimental
Insight

Efficiently activates TRPC3/6/7 in their cis
form upon UV light [1] [2].

Reverted by blue light [4].

Isoform-dependent exponential decay of
current after UV light is turned off. This
decay is sensitive to mutations in the L2
lipid coordination site of the channel [1].

The channel's lipid-binding pocket (L2 site)
catalyzes the relaxation of bound cis-
OptoDArG back to its inactive trans form

[1].

Serves as an "optical lipid clamp"”;
deactivation kinetics provide information on

Efficiently activates TRPC2/6 in

their cis form upon UV light [3]
[4].

Reverted by blue light [3] [4].

Stable current after UV light is
turned off; current remains
steady in the dark [1].

Thermal relaxation of cis-
PhoDAG-1 in the membrane is
slow and not significantly
affected by channel binding [1].

Provides stable activation,
suitable for sustained channel
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Feature OptoDArG PhoDAG-1

DAG-channel interactions and lipid-binding  stimulation without continuous
site properties [1] [2]. light [1].

Structural Mechanisms and Experimental Workflows

The different behaviors of OptoDArG and PhoDAG-1 are rooted in their interactions with the TRPC

channel's structure.

Proposed Mechanism for OptoDArG's Channel-Assisted
Relaxation

Research indicates that a specific region of the TRPC3 channel, a pore domain fenestration, is critical for
lipid sensing [2]. A structure-guided mutagenesis screen identified a single glycine residue (G652) behind the
selectivity filter that is exposed to lipid through this fenestration [2]. When cis-OptoDArG is bound to the
channel, this protein environment is proposed to promote its transition back to the trans conformation
after UV light is removed [1]. This is why the current decays exponentially in the dark in an isoform-

dependent manner, as the exact structure of this binding site varies between TRPC3, C6, and C7.

Core Experimental Protocol for TRPC Activation

The following workflow is standard for using these photolipids to study TRPC channels in heterologous
expression systems like HEK293 cells [1] [4].
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1. Cell Preparation
Transfect HEK293 cells with
TRPC channel DNA

2. Probe Application
Add photoswitchable DAG
(e.g., 20 uM OptoDArG) to bath

3. Cis-Activation
llluminate with UV light (365 nm)
— Channel activation

Repeat Cycle

4. Trans-Deactivation
llluminate with Blue light (430 nm)
— Channel deactivation

5. Data Collection
Record currents via patch-clamp
and monitor deactivation in dark

Click to download full resolution via product page

Detailed Methodology:

¢ Cell Culture & Transfection: HEK293 cells are cultured and transiently transfected with plasmids
encoding the TRPC channel of interest (e.g., YFP-TRPC3) using a transfection reagent like PolyJet
[1].

¢ Electrophysiology: Whole-cell patch-clamp recordings are performed. The external solution typically
contains 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgClz, and 2 mM CaClz (pH 7.4). The
pipette solution contains 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM
MgClz, and 3 mM EGTA (pH 7.3) [1].

¢ Photostimulation & Data Acquisition: The transfected cells, identified by fluorescent protein
expression, are exposed to a solution containing the photolipid. A CoolLED pE-300Ultra or similar
system is used for precise UV (365 nm) and blue (430 nm) light illumination. Currents are recorded,
and for OptoDArG, the decay kinetics are measured after UV light termination [1].
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Conclusion for Research Application

Your choice between OptoDArG and PhoDAG-1 should be guided by your specific research question:

e Use OptoDATrG if your goal is to probe the lipid-sensing machinery of TRPC channels. Its unique
property of channel-assisted relaxation allows you to extract kinetic information about DAG binding
and study the impact of mutations in the lipid-binding site [1] [2].

¢ Use PhoDAG-1 if you require a stable, sustained activation of TRPC channels without the need for
continuous UV light, making it suitable for longer-term experiments where a steady level of channel
activity is desired [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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